molecular formula C29H32N2O2S B2614263 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-30-4

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole

Cat. No.: B2614263
CAS No.: 339277-30-4
M. Wt: 472.65
InChI Key: NRHSWULWGHEDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a benzylsulfonyl group, and diphenyl substituents, making it a highly substituted imidazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with TBHP can yield α-aminoaldehydes, while reduction with NaBH4 can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular receptors and enzymes, modulating their functions and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHSWULWGHEDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.